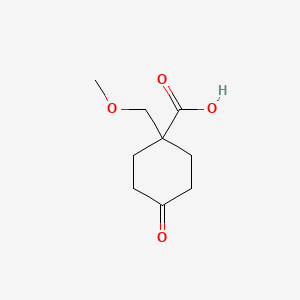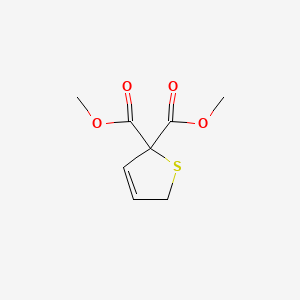
2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate is an organosulfur compound with a unique structure that includes a thiophene ring. This compound is known for its versatility and is used in various scientific research fields, including organic electronics, pharmaceuticals, and materials science.
Métodos De Preparación
The synthesis of 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate typically involves the sulfurization of hexane-2,5-dione . In a laboratory setting, this can be achieved by reacting thiophene with hydrogen in the presence of a catalyst . Industrial production methods may vary, but they generally follow similar principles, ensuring the compound’s purity and consistency.
Análisis De Reacciones Químicas
2,2-Dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve hydrogenation, converting the compound into more saturated derivatives.
Substitution: The thiophene ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P4S10) for sulfurization and various catalysts for hydrogenation . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and organic field-effect transistors (OFETs).
Pharmaceuticals: The compound’s unique structure makes it a valuable intermediate in the synthesis of various drugs.
Materials Science: It is utilized in the fabrication of organic light-emitting diodes (OLEDs) and other advanced materials.
Mecanismo De Acción
The mechanism by which 2,2-dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate exerts its effects is primarily through its interactions with molecular targets in organic electronics and pharmaceuticals. In organic electronics, it functions as a semiconductor, facilitating the flow of electrons through its conjugated system. In pharmaceuticals, its thiophene ring structure allows it to interact with various biological targets, potentially inhibiting or activating specific pathways .
Comparación Con Compuestos Similares
2,2-Dimethyl 2,5-dihydrothiophene-2,2-dicarboxylate can be compared with other thiophene derivatives, such as:
2,5-Dimethylthiophene: Another organosulfur compound with similar applications but different structural properties.
Thiophene-2,5-dicarboxylic acid: Used in the synthesis of bio-based polyesters, offering different thermal and mechanical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and chemical properties, making it suitable for specialized applications in various fields.
Propiedades
IUPAC Name |
dimethyl 2H-thiophene-5,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S/c1-11-6(9)8(7(10)12-2)4-3-5-13-8/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNNCXKMLPBWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C=CCS1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2,6-Dichlorophenyl)methyl]imidazole;hydrochloride](/img/structure/B6604528.png)
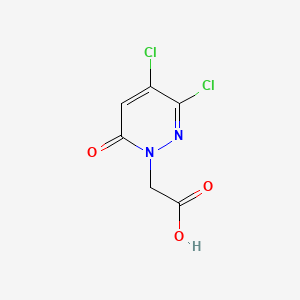
![ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate](/img/structure/B6604540.png)
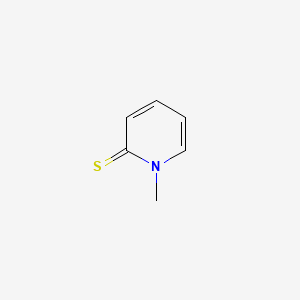

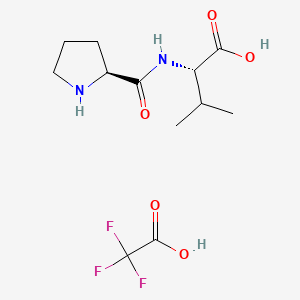
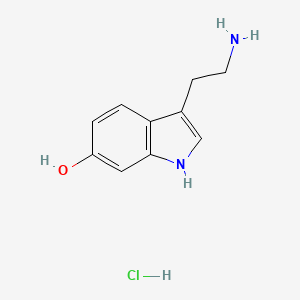

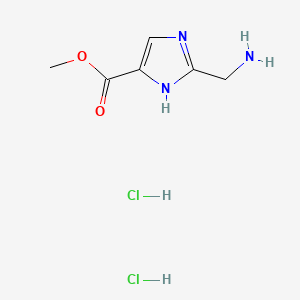
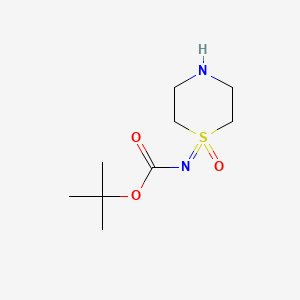
![tert-butylN-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate](/img/structure/B6604597.png)

![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)
